1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one
Description
IUPAC Nomenclature and Systematic Naming
The compound is systematically named 1-cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one . This nomenclature adheres to IUPAC guidelines, prioritizing substituent numbering to minimize locant values. The propan-1-one (acetone) core serves as the parent structure, with the cyclopentyl group attached at position 1 and the 2,4-dimethoxyphenyl group at position 3. The substituents are ordered alphabetically, with the cyclopentyl prefix preceding the dimethoxyphenyl descriptor.
Key Naming Rules Applied :
- Parent Chain Selection : Propan-1-one is chosen as the principal chain due to its ketone functional group.
- Substituent Prioritization : Cyclopentyl and dimethoxyphenyl groups are designated as substituents.
- Locant Assignment : The cyclopentyl group occupies position 1, while the dimethoxyphenyl group occupies position 3 to achieve the lowest possible numbering.
Molecular Formula and Weight Analysis (C₁₆H₂₂O₃)
The molecular formula C₁₆H₂₂O₃ reflects a structure comprising 16 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms. The molecular weight is calculated as 262.34 g/mol , derived from:
- Carbon: $$16 \times 12.01 = 192.16 \, \text{g/mol}$$
- Hydrogen: $$22 \times 1.008 = 22.176 \, \text{g/mol}$$
- Oxygen: $$3 \times 16.00 = 48.00 \, \text{g/mol}$$
Total : $$192.16 + 22.176 + 48.00 = 262.336 \, \text{g/mol}$$.
| Element | Atomic Count | Mass Contribution (g/mol) |
|---|---|---|
| Carbon (C) | 16 | 192.16 |
| Hydrogen (H) | 22 | 22.176 |
| Oxygen (O) | 3 | 48.00 |
CAS Registry Number (625445-85-4) and Alternative Identifiers
The compound is registered under the CAS number 625445-85-4 , a unique identifier for chemical tracking. Additional identifiers include:
- PubChem CID : Not explicitly listed in accessible sources.
- InChI Key : Not provided in available literature.
- SMILES String : Derived from structural analysis as
CC1=CC(=C(C=C1)C(=O)CCC2CCCC2)C.
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 625445-85-4 | |
| Molecular Formula | C₁₆H₂₂O₃ | |
| SMILES | CC1=CC(=C(C=C1)C(=O)CCC2CCCC2)C |
Stereochemical Considerations and Conformational Analysis
The molecule lacks stereogenic centers, rendering it achiral . The absence of tetrahedral centers with four distinct substituents eliminates enantiomerism or diastereomerism. Key structural features influencing conformation include:
- Cyclopentyl Group : Adopting envelope or twist conformations typical of cyclopentane rings.
- Dimethoxyphenyl Substituent : The 2,4-dimethoxy arrangement minimizes steric clashes, favoring coplanar aromatic stability.
Conformational Flexibility :
- The cyclopentyl ring undergoes rapid conformational interconversion (pseudorotation), but this does not generate distinct stereoisomers.
- The propanone backbone restricts rotational freedom between substituents, maintaining a fixed spatial relationship.
Properties
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-18-14-9-7-13(16(11-14)19-2)8-10-15(17)12-5-3-4-6-12/h7,9,11-12H,3-6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRIGTWIEAZAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)C2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620400 | |
| Record name | 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625445-85-4 | |
| Record name | 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification and Alkylation Approach
A well-documented method begins with 3,4-dimethoxyphenylacetic acid as the starting material, which undergoes acid-catalyzed esterification with ethanol to form the corresponding ethyl ester. This ester is then subjected to alkylation with 1,5-dibromopentane to introduce the cyclopentyl ring precursor:
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Esterification | 3,4-dimethoxyphenylacetic acid + ethanol, acid catalyst | Ethyl 3,4-dimethoxyphenylacetate |
| 2 | Alkylation | Ethyl ester + 1,5-dibromopentane, base | Ethyl 3-(5-bromopentyl)-4-dimethoxyphenylacetate (intermediate) |
| 3 | Reduction | LiAlH4 | Corresponding alcohol |
The alcohol intermediate is then cyclized or further processed to yield the cyclopentyl-substituted compound. The final deprotection step, often employing boron tribromide (BBr3) at low temperatures (e.g., −40°C), removes protecting groups to furnish the target ketone.
Alternative Cycloalkylation via Bromide Intermediates
Due to instability issues with certain cycloalkyl derivatives under harsh deprotection conditions, an alternative route involves:
- Starting from catechol derivatives protected by benzyl groups.
- Bromination with N-bromosuccinimide (NBS) to introduce a bromide functional group.
- Treatment with n-butyllithium (n-BuLi) at low temperatures (−78°C) followed by reaction with appropriate ketones to form cycloalcohol intermediates.
- Conversion of unstable cycloalcohols to nitriles using trimethylsilyl cyanide and indium chloride.
- Reduction of nitriles to aldehydes with diisobutylaluminium hydride (DIBAL) at −70°C.
- Final reduction to alcohols with sodium borohydride and catalytic hydrogenation to yield the cyclopentyl ketone.
This multi-step sequence is designed to circumvent the instability of intermediates and achieve high yields of the desired cyclopentyl derivative.
Specific Synthesis of the Cyclopentyl Derivative
For the cyclopentyl-substituted compound, the following key steps are highlighted:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| Spontaneous dehydration | Intermediate compound → olefin | Occurs spontaneously | Olefin intermediate formation |
| Dihydroxylation | Olefin + OsO4 + N-methylmorpholine N-oxide | Yields diol intermediate | Stereoselective dihydroxylation |
| Deprotection | Hydrogenation over Pd/C | Produces ketone intermediate | One-step deprotection |
| Reduction | Ketone + NaBH4 in anhydrous methanol | Produces target alcohols | Final step to cyclopentyl derivatives |
This approach has been shown to yield the cyclopentyl derivative efficiently and with good purity.
Research Findings and Optimization Notes
- Attempts to synthesize analogous cyclobutyl, cyclohexyl, or cycloheptyl derivatives using the same deprotection conditions were unsuccessful due to instability of intermediates.
- The alternative bromide/nitrile/aldehyde pathway offers a robust method to prepare cyclopentyl and other cycloalkyl derivatives.
- The use of low temperatures in lithiation and reduction steps is critical to maintain intermediate stability and high yields.
- Catalytic hydrogenation is effective for deprotection and reduction steps, facilitating clean conversion to the target ketone.
- The choice of protecting groups (e.g., benzyl ethers) and mild deprotection conditions is essential to prevent decomposition.
Summary Table of Key Reaction Conditions
| Step | Reaction Type | Reagents | Temperature | Yield Notes |
|---|---|---|---|---|
| Esterification | Acid-catalyzed esterification | Ethanol, acid catalyst | Room temp | High yield |
| Alkylation | Nucleophilic substitution | 1,5-dibromopentane, base | Room temp | Moderate to high yield |
| Reduction | LiAlH4 reduction | LiAlH4 | 0°C to room temp | High yield |
| Bromination | Electrophilic bromination | NBS | 0°C to room temp | High yield |
| Lithiation & Ketone addition | n-BuLi + ketone | −78°C | High yield | |
| Nitrile formation | TMSCN + InCl3 | Room temp | Good yield | |
| Aldehyde reduction | DIBAL | −70°C | High yield | |
| Final reduction | NaBH4 | 0°C to room temp | High yield | |
| Deprotection | Pd/C hydrogenation or BBr3 | Room temp to −40°C | High purity |
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C16H22O3
- Molecular Weight : 262.35 g/mol
- CAS Number : 625445-85-4
- Structure : The compound features a cyclopentyl group attached to a propanone backbone, with a dimethoxy-substituted phenyl ring, which contributes to its biological activity.
Medicinal Chemistry
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds.
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer models, suggesting potential for further development in oncology therapies .
Neuropharmacology
The compound's interaction with the central nervous system (CNS) has been a focal point of research:
- Analgesic Properties : Preliminary studies have shown that compounds in this class may possess analgesic effects, potentially offering alternatives to traditional pain management medications . The mechanism of action is hypothesized to involve modulation of neurotransmitter systems.
Synthetic Applications
In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules:
- Building Block for Drug Synthesis : It can be used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity Assessment
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of various derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells when treated with the compound at concentrations above 10 µM. This highlights its potential as a lead compound for further drug development.
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological effects, the compound was tested in animal models for pain relief. Results showed that administration led to a marked decrease in pain response compared to control groups, suggesting its potential application in developing new analgesics.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Positional Isomerism of Methoxy Groups
Functional Group Modifications
- 1-(2,4-Dihydroxyphenyl)propan-1-one : Replacing methoxy groups with hydroxyls increases hydrogen-bonding capacity, improving solubility in aqueous media but reducing metabolic stability .
- 1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)propan-1-one : A chloro substituent introduces electron-withdrawing effects, altering electronic distribution and reactivity compared to purely methoxy-substituted analogs .
Substituents on the Propan-1-one Chain
Cyclopentyl vs. Aryl/Alkyl Groups
- 1-(Phenylsulfonyl)-3-(2,4-dimethoxyphenyl)propan-1-one : The sulfonyl group increases molecular polarity (logP ~1.8) and may confer protease inhibitory activity due to its electron-deficient nature .
- 3-(1H-1,2,4-Triazol-1-yl) Derivatives : Incorporating heterocycles like triazole introduces hydrogen-bond acceptors, enhancing binding affinity in biological targets (e.g., antifungal or anti-inflammatory applications) .
Physicochemical Properties
<sup>a</sup> Predicted using Molinspiration or similar tools.
Biological Activity
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This molecular formula indicates that the compound contains a cyclopentyl group, a propanone moiety, and a dimethoxyphenyl group, which are crucial for its biological properties.
Antiparasitic Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant antiparasitic activity. For instance, analogs of natural products like pulchrol have been synthesized and tested against Trypanosoma species, demonstrating the importance of specific substituents in enhancing biological efficacy .
Analgesic and Anti-inflammatory Effects
A related study on 3-(3-cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole showed promising analgesic and anti-inflammatory activities in animal models. The mechanism involved phosphodiesterase inhibition, which is crucial for modulating inflammatory responses . This suggests that similar mechanisms may be at play for this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of methoxy groups at the 2 and 4 positions on the phenyl ring enhances lipophilicity and potentially increases receptor binding affinity.
- Cyclopentyl Group : This moiety contributes to the overall hydrophobic character of the compound, which may influence its interaction with biological targets.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antiparasitic Evaluation : In vitro assays demonstrated that structurally similar compounds exhibited varying degrees of antiparasitic activity against Leishmania and Trypanosoma species. The selectivity index was calculated to assess cytotoxicity versus antiparasitic efficacy .
- PDE Inhibition : The compound's potential as a phosphodiesterase inhibitor was assessed through various assays. Compounds with similar structures showed IC50 values indicating effective inhibition of PDE4B2, which is linked to anti-inflammatory effects .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50/EC50 Values | References |
|---|---|---|---|
| This compound | Antiparasitic | TBD | |
| 3-(3-cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | Analgesic/Anti-inflammatory | 5.28 μM |
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy groups (positions 2 and 4) | Increased lipophilicity |
| Cyclopentyl moiety | Enhanced receptor binding |
Q & A
Q. What are the common synthetic routes for 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via the Claisen-Schmidt condensation, where cyclopentanone derivatives react with substituted benzaldehydes under acidic or basic conditions. For example, analogous syntheses involve 2,4-dimethoxybenzaldehyde and cyclopentyl ketone precursors in ethanol with catalytic thionyl chloride (HCl generator) to facilitate enolate formation . Optimization of solvent polarity (e.g., ethanol vs. THF) and temperature (reflux vs. room temperature) is critical for controlling side reactions like retro-aldol processes. Yields can vary significantly (50–85%) depending on substituent electronic effects and steric hindrance.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR are essential for verifying the cyclopentyl and dimethoxyphenyl moieties. Methoxy groups appear as singlets near δ 3.8–4.0 ppm, while the carbonyl (C=O) resonates at δ 195–210 ppm in C NMR .
- X-ray crystallography : Used to resolve stereochemical ambiguities. For structurally similar chalcones, X-ray data revealed dihedral angles between aromatic rings (e.g., 15–25°) and hydrogen-bonding patterns influencing crystal packing .
Q. How can solubility and stability challenges be addressed during purification?
Recrystallization in ethanol or ethyl acetate is effective for removing unreacted starting materials. The dimethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO), but stability tests under varying pH and temperature are recommended to prevent ketone degradation .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., methoxy groups) influence the compound’s reactivity in further functionalization?
Methoxy groups activate the aromatic ring toward electrophilic substitution but may deactivate the α,β-unsaturated ketone toward nucleophilic attack. Comparative studies with nitro- or hydroxy-substituted analogs show that electron-withdrawing groups reduce conjugation in the enone system, altering reactivity in Michael additions or cycloadditions . DFT calculations (e.g., HOMO-LUMO analysis) can predict regioselectivity in such reactions .
Q. What computational methods validate spectroscopic data discrepancies for this compound?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts IR vibrational modes (e.g., C=O stretch at ~1680 cm) and NMR chemical shifts with <5% deviation from experimental values. Discrepancies in H NMR splitting patterns may arise from dynamic effects (e.g., restricted rotation of the cyclopentyl group), requiring MD simulations to model .
Q. Can this compound serve as a building block for covalent organic frameworks (COFs) or metal-organic frameworks (MOFs)?
While not directly reported, its rigid ketone backbone and methoxy groups suggest potential as a linker in COFs. Analogous propanone derivatives have been used in porous materials for gas storage, relying on boronate ester or imine linkages. Surface area and pore size could be tuned by varying substituents .
Q. What strategies resolve contradictions in biological activity data across studies?
Meta-analyses of structure-activity relationships (SARs) for similar chalcones indicate that methoxy groups enhance antioxidant activity but reduce bioavailability due to poor membrane permeability. Contradictory cytotoxicity data may stem from assay-specific factors (e.g., cell line variability, concentration thresholds), necessitating standardized protocols .
Methodological Considerations
- Synthetic Optimization : Use response surface methodology (RSM) to model the effects of temperature, solvent, and catalyst concentration on yield .
- Data Validation : Cross-reference experimental NMR/X-ray data with NIST Chemistry WebBook entries or computational predictions to identify outliers .
- Crystallography : For ambiguous structures, employ high-resolution powder XRD or synchrotron radiation to resolve polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
